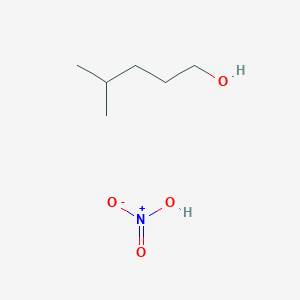

4-Methylpentan-1-ol;nitric acid

Description

BenchChem offers high-quality 4-Methylpentan-1-ol;nitric acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methylpentan-1-ol;nitric acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

21634-73-1 |

|---|---|

Molecular Formula |

C6H15NO4 |

Molecular Weight |

165.19 g/mol |

IUPAC Name |

4-methylpentan-1-ol;nitric acid |

InChI |

InChI=1S/C6H14O.HNO3/c1-6(2)4-3-5-7;2-1(3)4/h6-7H,3-5H2,1-2H3;(H,2,3,4) |

InChI Key |

FFYXJVXEFGOSAA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCO.[N+](=O)(O)[O-] |

Origin of Product |

United States |

Significance of Primary Alcohol Chemical Transformations in Organic Synthesis

The chemical transformation of primary alcohols is a foundational element of organic synthesis, providing essential building blocks for a vast range of more complex molecules. The hydroxyl (-OH) group of a primary alcohol is a versatile functional group that can be converted into numerous other functionalities, most notably aldehydes and carboxylic acids through oxidation. amazonaws.comlibretexts.org

The oxidation of a primary alcohol initially yields an aldehyde. ncert.nic.in This transformation is crucial as aldehydes are themselves valuable intermediates in chemical manufacturing. They are used in the production of perfumes, flavorings, dyes, solvents, and as precursors for pharmaceuticals and polymers. ncert.nic.iniitk.ac.inbritannica.com If the oxidation process is allowed to continue, or if stronger oxidizing agents are used, the aldehyde is further oxidized to a carboxylic acid. ncert.nic.inbenthamdirect.com Carboxylic acids are also of immense industrial importance, serving as key components in the synthesis of food preservatives, plasticizers, coatings, solvents, and various medications. benthamdirect.combyjus.com

The ability to selectively control the oxidation of a primary alcohol to either the aldehyde or the carboxylic acid is a significant focus of research in synthetic chemistry. libretexts.org This control allows chemists to precisely construct molecules with the desired functional groups for specific applications.

Multifaceted Role of Nitric Acid in Modern Organic Chemistry

Nitric acid (HNO₃) is a highly corrosive and powerful mineral acid with a dual role in organic chemistry, acting as both a strong acid and a potent oxidizing agent. osti.govlabproinc.com Its reactivity stems from the +5 oxidation state of the nitrogen atom, making it an excellent electron acceptor. postapplescientific.com This versatility allows it to participate in a wide range of chemical transformations.

As an Oxidizing Agent: Nitric acid is a strong oxidizing agent capable of reacting with many organic compounds. osti.govlabproinc.compostapplescientific.com It can oxidize primary alcohols and aldehydes to carboxylic acids. quora.com While effective, its use as an oxidant can sometimes be unselective, leading to over-oxidation or unwanted side reactions. google.com Consequently, much research has been devoted to developing controlled oxidation methods involving nitric acid, often in combination with other reagents or catalysts.

In Nitration Reactions: One of the most significant industrial applications of nitric acid is in nitration reactions. fiveable.meunacademy.com In the presence of a stronger acid like sulfuric acid, nitric acid acts as a base to generate the highly electrophilic nitronium ion (NO₂⁺). youtube.commasterorganicchemistry.com This ion is the active species in electrophilic aromatic substitution to produce nitroaromatic compounds, which are crucial intermediates for dyes, pharmaceuticals, and explosives. fiveable.meunacademy.com

Furthermore, the reaction of nitric acid with alcohols can lead to the formation of nitrate (B79036) esters (R-ONO₂). byjus.comwikipedia.org This process, known as nitrooxylation, is distinct from the formation of nitro compounds (R-NO₂). byjus.com Nitrate esters have important applications, ranging from vasodilators in medicine to components in energetic materials. wikipedia.orgnih.gov

Overview of Academic Research Pertaining to 4 Methylpentan 1 Ol and Nitric Acid Interactions

Direct academic research detailing the specific interactions between 4-Methylpentan-1-ol and nitric acid is not extensively documented in available literature. However, based on the known reactivity of primary alcohols, two primary reaction pathways are expected: oxidation and nitrate (B79036) ester formation. Research on analogous systems provides significant insight into these potential transformations.

Theoretical and Computational Studies on Alcohol Nitric Acid Reactivity

Quantum Chemical Calculations of Reaction Mechanisms and Energy Landscapes

Quantum chemical calculations are instrumental in elucidating the detailed mechanisms of chemical reactions at the molecular level. For the oxidation of primary alcohols like 4-methylpentan-1-ol by nitric acid, these calculations can map out the potential energy surface, identifying transition states and intermediates. The reaction is believed to proceed through several possible pathways, including the formation of a nitrate (B79036) ester followed by elimination to an aldehyde, or via hydride abstraction to form the aldehyde directly. acsgcipr.org The aldehyde can then be further oxidized to a carboxylic acid. acsgcipr.org

The initial step in the reaction between an alcohol and nitric acid, particularly in the presence of a stronger acid catalyst like sulfuric acid, involves the protonation of nitric acid. youtube.com This is followed by the loss of a water molecule to form the highly electrophilic nitronium ion (NO₂⁺). youtube.com The alcohol, acting as a nucleophile, then attacks the nitronium ion. youtube.com Subsequent deprotonation leads to the formation of a nitrate ester. youtube.com

Recent studies have highlighted the importance of the reaction environment. For instance, in the presence of fluorinated alcohols like hexafluoroisopropanol (HFIP), the reactivity of nitric acid is significantly increased. acs.org Mechanistic investigations suggest the in situ formation of nitrosyl chloride (NOCl) when a chloride source is present, which then reacts with the alcohol to form an alkyl nitrite (B80452). acs.org This intermediate, in the presence of Fe³⁺ ions and the fluorinated alcohol, decomposes to the corresponding ketone for secondary alcohols or aldehyde for primary alcohols. acs.org

Molecular Modeling and Simulation of Reaction Dynamics

Molecular dynamics (MD) simulations provide a powerful tool to investigate the dynamics of chemical reactions, offering insights into the time-evolution of the system. In the context of alcohol-nitric acid interactions, MD simulations can be used to study the collision processes and uptake of alcohol molecules by nitric acid clusters, which is relevant to understanding the initial stages of the reaction in solution. rsc.orgrsc.org

Classical molecular dynamics simulations have been employed to explore the collisions of various alcohol molecules with hydrated nitric acid clusters. rsc.orgrsc.org These simulations, often using force fields like AMBER99, can calculate uptake cross-sections, which are in excellent agreement with experimental data from molecular beam experiments. rsc.orgrsc.org A notable finding from these simulations is that the uptake cross-section decreases as the alkyl chain length of the alcohol increases and with increased branching for isomers of the same mass. rsc.orgrsc.org This trend is attributed to the decreased accessibility of the hydrophilic -OH group due to steric hindrance from the longer or bulkier alkyl chain. rsc.org

These simulations provide a molecular-level understanding that goes beyond simple hard-sphere collision models and are crucial for accurately interpreting experimental observations. rsc.orgrsc.org The insights gained are valuable not only for understanding fundamental reaction dynamics but also have implications for atmospheric chemistry, such as in the modeling of new-particle formation and aerosol growth. rsc.org

Prediction of Reactivity and Selectivity in Primary Alcohol Oxidations

The selective oxidation of primary alcohols to either aldehydes or carboxylic acids is a significant challenge in organic synthesis. Computational models are increasingly being used to predict the reactivity and selectivity of these reactions. The oxidation of primary alcohols with nitric acid can be difficult to control, often leading to over-oxidation to the carboxylic acid. acsgcipr.org

Computational studies can help identify reaction conditions and catalysts that favor the formation of the desired product. For example, while nitric acid alone can be a powerful oxidant, its selectivity can be poor. acsgcipr.org However, the use of co-catalysts and specific solvent systems can dramatically improve selectivity. In the aerobic oxidation of alcohols, a combination of nitric acid and iron(III) chloride in a fluorinated alcohol solvent has been shown to be highly selective for the oxidation of secondary alcohols to ketones over primary alcohols. acs.org Primary alcohols are oxidized to carboxylic acids under these conditions only with an equimolar amount of nitric acid. acs.org

Machine learning models, trained on experimental data and quantum chemical calculations, are also emerging as powerful tools for predicting reaction outcomes, including regio- and site-selectivity. rsc.org These models can learn the complex relationships between the structure of the alcohol, the reagents, and the reaction conditions to predict the major product and its yield.

Computational Fluid Dynamics (CFD) for Reactor Design and Optimization

Computational Fluid Dynamics (CFD) is a branch of fluid mechanics that uses numerical analysis and data structures to analyze and solve problems that involve fluid flows. In chemical engineering, CFD is a valuable tool for the design, optimization, and scale-up of chemical reactors. For exothermic and gas-evolving reactions like the oxidation of alcohols with nitric acid, CFD modeling is crucial for ensuring safe and efficient operation. acsgcipr.org

CFD simulations can model the complex interplay of fluid flow, heat transfer, and chemical kinetics within a reactor. This allows for the prediction of temperature and concentration profiles, helping to identify potential hotspots or areas of poor mixing that could lead to runaway reactions or the formation of undesired byproducts. researchgate.net For instance, the oxidation of alcohols with nitric acid is known to be highly exothermic, and CFD can help in designing cooling systems and optimizing reactant addition strategies to maintain thermal control. researchgate.netacsgcipr.org

Furthermore, CFD can be used to optimize the design of continuous-flow reactors. ethz.ch A study on the aerobic oxidation of benzyl (B1604629) alcohol mediated by nitric acid in a continuous process demonstrated a significant increase in the reaction rate and space-time-yield compared to batch reactors. ethz.ch More recently, CFD modeling has been applied to the simulation of the selective oxidation of benzyl alcohol in a photoelectrochemical (PEC) reactor, where it was used to investigate the effects of operating and design parameters on the reaction performance. nih.gov These simulations are key to designing efficient continuous-flow reactors for various chemical transformations. nih.gov

Environmental and Sustainability Dimensions of Nitric Acid Mediated Oxidations

Mitigation Strategies for Nitrous Oxide (N₂O) Emissions

Nitric acid production and its use in oxidation processes are major industrial sources of nitrous oxide (N₂O), a greenhouse gas with a global warming potential 273 times that of carbon dioxide. nitricacidaction.org The chemical industry, particularly in the production of adipic acid and nitric acid-based fertilizers, is a significant contributor to these emissions. nitricacidaction.orgepa.gov Consequently, developing effective N₂O abatement technologies is a critical sustainability goal.

These mitigation technologies are broadly categorized as primary, secondary, and tertiary solutions. nitricacidaction.org

Primary and Secondary Abatement: These technologies are integrated directly into the ammonia (B1221849) oxidation stage of nitric acid production. Secondary abatement involves placing a catalyst directly beneath the primary gauzes in the reactor, where high temperatures facilitate the decomposition of N₂O into nitrogen (N₂) and oxygen (O₂). nitricacidaction.org This method requires no extra energy input and can achieve abatement efficiencies of up to 95%. nitricacidaction.org

Tertiary Abatement: This is an end-of-pipe solution where a separate reactor is installed to treat the tail gas before it is released into the atmosphere. nitricacidaction.org Tertiary technologies are versatile and can be designed to operate across a wide range of temperatures, often achieving abatement rates exceeding 95%. nitricacidaction.org In processes like adipic acid production, tertiary abatement is the primary method used, as the reaction system cannot tolerate the pressure changes associated with secondary catalyst systems. climateactionreserve.org

Catalytic decomposition is the most promising and widely studied abatement strategy. acs.orgmdpi.com Research has focused on various catalyst systems to efficiently break down N₂O at different operating conditions.

| Catalyst Type | Examples | Operating Conditions & Efficacy | Source |

| Metal-Based | Supported Rhodium (Rh), Ruthenium (Ru), Palladium (Pd) on γ-Al₂O₃ | Effective at high temperatures (673-873 K). Rhodium and Ruthenium are highly active but can be expensive and sensitive to oxygen. | tuengr.com, mdpi.com |

| Zeolites | Iron-exchanged zeolites (e.g., Fe-ZSM-5) | Good catalytic behavior at high temperatures and concentrations. Widely studied for N₂O decomposition. | tuengr.com, cardiff.ac.uk |

| Spinel Oxides | Cobalt-based spinels (e.g., Co₃O₄, Ni-Co mixed oxides) | Show excellent catalytic performance at lower temperatures and are considered promising for industrial applications due to their high redox capacity. | mdpi.com, youtube.com |

| Perovskites | Lanthanum and Barium hexaaluminates substituted with transition metals (Mn, Fe, Ni) | Exhibit good decomposition efficiency and stability at very high temperatures (around 780°C) in real process gas feeds. | acs.org |

A significant challenge in catalytic decomposition is the inhibitory effect of other gases in the waste stream, particularly oxygen, which can competitively adsorb on the catalyst's active sites and hinder N₂O decomposition. mdpi.comtuengr.com

Green Chemistry Principles in Alcohol Oxidation Process Design

The twelve principles of green chemistry provide a framework for designing safer, more efficient, and environmentally benign chemical processes. acs.org The oxidation of alcohols using nitric acid can be significantly improved by applying these principles. nih.gov

| Green Chemistry Principle | Application in Alcohol Oxidation | Source |

| 1. Prevention | The primary goal is to prevent waste generation rather than treating it after it has been created. This involves optimizing reactions to maximize yield and minimize byproducts. | acs.org |

| 3. Less Hazardous Chemical Syntheses | Traditional oxidation methods often use highly toxic heavy metals like chromium. beyondbenign.org While nitric acid is corrosive, green approaches focus on using it in catalytic amounts or replacing it with safer oxidants like hydrogen peroxide in combination with catalysts. youtube.combeyondbenign.org | |

| 4. Designing Safer Chemicals | The focus is on producing the desired product (e.g., 4-methylpentanoic acid from 4-methylpentan-1-ol) with minimal generation of toxic byproducts like NOx gases. | elchemy.com |

| 6. Design for Energy Efficiency | The production of nitric acid via the Ostwald process is energy-intensive. elchemy.com Process design can incorporate low-temperature catalysts and utilize renewable energy to reduce the overall carbon footprint. elchemy.com | |

| 9. Catalysis | Catalytic reagents are superior to stoichiometric ones as they are not consumed in the reaction and can be used in small amounts. acs.org Modern methods use catalytic amounts of nitric acid, often paired with co-catalysts like iron(III) chloride or nitroxides, to drive the reaction. acs.orgthieme.de | |

| 12. Inherently Safer Chemistry | Implementing process controls, such as using closed reactors, can prevent the release of hazardous nitrogen oxides and avoid thermal runaway issues, making the process inherently safer. google.com |

Recent research has demonstrated that using fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) as a solvent can activate nitric acid, allowing for the selective and efficient aerobic oxidation of secondary alcohols with only catalytic amounts of HNO₃. acs.org This approach enhances reactivity and selectivity, embodying several green chemistry principles.

Waste Minimization and Byproduct Valorization Strategies

A sustainable industrial process must effectively manage its waste streams. In nitric acid-mediated oxidations, the primary waste products include spent nitric acid and gaseous nitrogen oxides (NOx). google.comepa.gov

Waste Minimization strategies focus on recycling and regeneration:

NOx Recycling: Gaseous oxides of nitrogen, particularly nitrogen dioxide (NO₂) and nitric oxide (NO), can be captured and recycled back into nitric acid within an aqueous/oxygen environment, reducing emissions and conserving raw materials. google.com

Acid Recovery: After the reaction, residual nitric acid must be removed from the product. Instead of neutralization and disposal, the spent acid can be recovered through methods like distillation, evaporation, or diffusion dialysis and reused in the process. elchemy.comgoogle.com

Process Optimization: Utilizing closed-loop reactors with computer-controlled conditions for temperature and oxygen pressure allows for precise management of the reaction, maximizing the conversion of feedstock and minimizing the formation of waste gases. google.com

Byproduct Valorization seeks to find value in the side products of a reaction. The nitric acid oxidation of long-chain alcohols to dicarboxylic acids often produces a range of shorter-chain acids as byproducts. epa.gov For instance, the well-documented production of adipic acid from cyclohexanol (B46403) also yields glutaric acid and succinic acid. epa.govgoogle.com

| Byproduct | Origin | Potential Valorization Strategy | Source |

| Glutaric Acid | Side-chain cleavage during oxidation | Separation and purification for use in polyesters, polyamides, and as a plasticizer. | google.com, epa.gov |

| Succinic Acid | Side-chain cleavage during oxidation | Separation and purification for use in food additives, pharmaceuticals, and the production of biodegradable polymers. | google.com, epa.gov |

| Nitrous Oxide (N₂O) | Decomposition of nitric acid | While primarily a waste product to be abated, some emerging technologies explore converting N₂O into other useful chemicals, though this is less common than decomposition. | climateactionreserve.org |

| Spent Caustic | Used in final product purification steps | Can be burned to recover energy or potentially sold as a recovered byproduct if it meets quality specifications. | epa.gov |

Lifecycle Assessment of Industrial Processes Utilizing Nitric Acid Oxidation

A Lifecycle Assessment (LCA) is a comprehensive methodology used to evaluate the environmental impacts of a product or process throughout its entire life, from raw material extraction to final disposal ("cradle to grave"). For an industrial process like the oxidation of 4-methylpentan-1-ol with nitric acid, an LCA would analyze several key stages.

Stages of a Lifecycle Assessment for Nitric Acid Oxidation:

Raw Material Acquisition: This includes the extraction and processing of fossil fuels to produce the alcohol feedstock (4-methylpentan-1-ol) and the energy-intensive Ostwald process used to manufacture nitric acid from ammonia. elchemy.comalchemielabs.com This stage has a significant carbon footprint.

Manufacturing: This stage covers the energy inputs and direct emissions from the oxidation reaction itself. The most critical emission is N₂O, but NOx, CO, and CO₂ are also released. epa.gov The assessment would also account for any solvents or catalysts used.

Product Purification: Energy and materials (e.g., water for recrystallization, activated carbon) used to purify the final dicarboxylic acid product are included. google.com

Waste Management: This stage assesses the environmental impact of treating waste streams. It includes the energy required for N₂O abatement systems and processes for nitric acid recovery and recycling. nitricacidaction.orggoogle.com A positive credit would be applied for any valorized byproducts.

Product Use and End-of-Life: The final stage considers the application of the resulting acid and its ultimate fate, such as incorporation into a polymer, and whether it is recycled or disposed of.

LCA studies consistently highlight that N₂O emissions are a major environmental hotspot for processes involving nitric acid. biofueljournal.com Comparative LCAs are powerful tools for driving innovation. For example, studies on adipic acid have shown that bio-based production routes, such as the conversion of sugars from molasses, can offer significantly lower greenhouse gas emissions compared to the conventional petrochemical route involving nitric acid oxidation. biofueljournal.com Such analyses are crucial for guiding research and investment towards more sustainable chemical manufacturing pathways.

Specialized Applications and Broader Contexts of Alcohol Nitric Acid Interactions

Combustion and Propellant Chemistry (e.g., Rocket Fuels)

The combination of an alcohol as a fuel and nitric acid as an oxidizer can create a hypergolic bipropellant system, where the components spontaneously ignite upon contact. This property is highly valuable in rocketry for engine ignition and restarts, eliminating the need for a separate ignition system. Historically, various alcohols have been explored for this purpose.

Concentrated nitric acid, such as red fuming nitric acid (RFNA) or white fuming nitric acid (WFNA), is typically required for these applications. quora.compythomspace.com A well-documented example is the use of furfuryl alcohol with WFNA, a combination tested by amateur and experimental rocketry groups. pythomspace.comift.co.za The reaction is energetic and rapid, making it suitable for propulsion. nih.gov While many simple alcohols and hydrocarbon fuels can react with nitric acid, specific combinations are chosen for their performance characteristics, such as ignition delay, specific impulse, and storability.

Research into engine performance has also explored higher alcohols as additives in ternary fuel blends. mdpi.com Studies on compounds like 1-heptanol (B7768884) and n-octanol in diesel-biodiesel blends show that the high oxygen content of alcohols can enhance the combustion reaction, influencing peak pressure and heat release rates within an engine. mdpi.com This principle of using oxygenated compounds to improve combustion is relevant to the broader study of fuel chemistry.

Table 1: Examples of Alcohol-Based Hypergolic Propellant Combinations This table is interactive. You can sort the data by clicking on the column headers.

| Fuel Component | Oxidizer Component | Notable Use or Characteristic |

|---|---|---|

| Furfuryl alcohol | White Fuming Nitric Acid (WFNA) | Used in experimental and amateur rocketry; hypergolic ignition. ift.co.zawikipedia.org |

| Furfuryl alcohol | Red Fuming Nitric Acid (RFNA) | Another common combination for hypergolic ignition. wikipedia.org |

| Aniline | Nitric acid | Used in the WAC Corporal rocket; known to be unstable. wikipedia.org |

| Turpentine | Nitric acid | Used in the French Diamant A first-stage rocket. wikipedia.org |

Corrosion Phenomena and Inhibition Studies in Acidic Media

In industrial settings, acidic solutions like nitric acid are widely used for processes such as metal cleaning, pickling, and descaling. nih.gov However, these acids are highly corrosive to metals. Organic compounds, including alcohols, are frequently studied and used as corrosion inhibitors to protect metallic surfaces in these aggressive environments. nih.govmdpi.com

The primary mechanism of inhibition involves the adsorption of the organic molecules onto the metal surface. rawsource.comijaers.com Alcohols possess a hydroxyl (-OH) group containing an oxygen atom with lone pairs of electrons, which can facilitate bonding to the metal surface, forming a protective film. mdpi.comresearchgate.net This film acts as a barrier, isolating the metal from the corrosive medium and slowing down both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. researchgate.net

Numerous studies have demonstrated the effectiveness of various alcohols and other organic compounds in nitric acid.

Research on mild steel in acidic solutions has shown that butyl alcohol can be an efficient inhibitor, with the corrosion rate decreasing as the alcohol concentration increases. researchgate.net

For copper in 1M nitric acid, organic sulfides have been shown to provide excellent inhibition, reaching up to 99% efficiency by adsorbing onto the copper surface. nanoient.org

Studies on aluminum alloys in nitric acid also show significant corrosion protection using organic inhibitors that adsorb on the surface. researchgate.net Research on an Al2024 alloy in 0.5 M nitric acid using 4,4-dimethyloxazolidine-2-thione (B188968) demonstrated inhibition efficiencies exceeding 90% at low concentrations. researchgate.net

Similarly, pyrimidinone derivatives have been shown to be effective mixed-type inhibitors for copper in 1.0 M nitric acid, with efficiency increasing with inhibitor concentration. researchgate.netnih.gov

The effectiveness of an alcohol as a corrosion inhibitor depends on its molecular structure, the nature of the metal, the acid concentration, and the temperature.

Table 2: Research Findings on Corrosion Inhibition in Nitric Acid This table is interactive. You can sort the data by clicking on the column headers.

| Inhibitor | Metal/Alloy | Acid Medium | Max Inhibition Efficiency (%) | Inhibitor Concentration | Reference |

|---|---|---|---|---|---|

| Pyrimidinone Derivative (MA-975) | Copper | 1.0 M HNO₃ | 89.59 | 21 x 10⁻⁶ M | researchgate.netnih.gov |

| 4,4-dimethyloxazolidine-2-thione | Al2024 Alloy | 0.5 M HNO₃ | 93.4 | 2.0 mM | researchgate.net |

| Diethyl Sulphide (DES) | Copper | 1.0 M HNO₃ | 99.0 | 100 mM | nanoient.org |

| Butanediamine | Copper | 3.0 M HNO₃ | >90 (estimated from graphs) | 1 x 10⁻² M | researchgate.net |

Role in Atmospheric Chemistry and Pollutant Formation

Alcohols are a class of Volatile Organic Compounds (VOCs) that are oxidized in the atmosphere, primarily through reactions with the hydroxyl radical (OH). scielo.br This process is a key factor in the formation of secondary air pollutants. The atmospheric fate of an alcohol like 4-Methylpentan-1-ol is determined by its reaction rates with atmospheric oxidants.

The oxidation of alcohols typically proceeds via hydrogen atom abstraction, leading to the formation of carbonyl compounds. scielo.brcopernicus.org For a primary alcohol like 4-methylpentan-1-ol, oxidation would likely yield 4-methylpentanal (B1672222). In environments with significant concentrations of nitrogen oxides (NOx), such as polluted urban areas, these reactions become more complex. Nitric acid (HNO₃) is a major atmospheric product of NOx chemistry. researchgate.net

The alkoxy radicals formed during the initial oxidation of alcohols can react with nitrogen dioxide (NO₂) to form organic nitrates (RONO₂). copernicus.org These nitrates can act as reservoirs for NOx and contribute to the formation of ozone and secondary organic aerosols (SOA). A study on the atmospheric fate of saturated alcohols, such as (E)-4-methylcyclohexanol, quantified the yield of organic nitrates from reactions with different atmospheric oxidants. copernicus.org The estimated lifetime of these alcohols in the atmosphere due to reaction with OH radicals is typically on the order of days. copernicus.org Furthermore, nitric acid itself can participate in new particle formation by clustering with atmospheric bases like ammonia (B1221849) and amines, a process that is enhanced in high-humidity conditions. nih.gov

Table 3: Atmospheric Chemistry Data for (E)-4-Methylcyclohexanol This table is interactive. You can sort the data by clicking on the column headers.

| Reactant | Rate Coefficient (k) at ~298 K(cm³ molecule⁻¹ s⁻¹) | Estimated Molar Yield of(E)-4-methylcyclohexanone (%) | Estimated Molar Yield ofOrganic Nitrates (RONO₂) (%) | Atmospheric Lifetime (τ) | Reference |

|---|---|---|---|---|---|

| OH radical | (1.87 ± 0.14) x 10⁻¹¹ | 78 ± 8 | ~10 | 0.6 days | copernicus.org |

| NO₃ radical | (2.69 ± 0.37) x 10⁻¹⁵ | 85 ± 9 | ~60 | 13 days | copernicus.org |

| Cl atom | (3.70 ± 0.16) x 10⁻¹⁰ | 70 ± 7 | ~20 | 1 month (global), hours (coastal) | copernicus.org |

Future Research Trajectories and Interdisciplinary Opportunities

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

The complexity of alcohol oxidation reactions presents a significant challenge, involving multiple steps and potential side products. ntu.edu.sg Artificial Intelligence (AI) and Machine Learning (ML) are emerging as powerful tools to navigate this complexity, offering the potential to accelerate discovery and optimize reaction conditions with unprecedented efficiency. researchgate.netbeilstein-journals.org

Future research will likely focus on developing sophisticated ML models trained on large datasets of chemical reactions. beilstein-journals.org These models can learn the intricate relationships between reactants, reagents, catalysts, and reaction outcomes. For the oxidation of 4-methylpentan-1-ol, an ML algorithm could predict the optimal concentration of nitric acid, temperature, and reaction time to maximize the yield of the desired product, either 4-methylpentanal (B1672222) or 4-methylpentanoic acid, while minimizing the formation of unwanted byproducts.

ML-driven approaches, such as Bayesian optimization, can be combined with high-throughput experimentation (HTE) platforms. beilstein-journals.org This synergy creates an automated loop where the ML model suggests experimental conditions, an automated reactor performs the experiment, and the results are fed back into the model to refine its predictions for the next cycle. researchgate.net This approach dramatically reduces the time and resources required for reaction optimization compared to traditional trial-and-error methods. researchgate.net

Table 1: Potential Applications of AI/ML in 4-Methylpentan-1-ol Oxidation

| AI/ML Application | Objective | Potential Impact |

| Reaction Outcome Prediction | Predict the yield and selectivity for 4-methylpentanal vs. 4-methylpentanoic acid. | Reduces the number of initial experiments needed; provides insights into reaction mechanisms. ntu.edu.sg |

| Condition Optimization | Identify the optimal temperature, pressure, and catalyst concentration. | Maximizes product yield and process efficiency; lowers energy consumption. beilstein-journals.org |

| Catalyst Discovery | Screen virtual libraries of potential catalysts to identify novel candidates. | Accelerates the development of more efficient and selective catalysts. ntu.edu.sg |

| Mechanism Elucidation | Analyze reaction data to generate hypotheses about the reaction pathway. | Deepens fundamental understanding of the oxidation process. copernicus.org |

Development of Novel Heterogeneous Catalysts for Enhanced Performance

While nitric acid can act as both a reagent and a catalyst, modern chemical synthesis increasingly favors the use of solid, heterogeneous catalysts. These catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for recycling and reuse, and often improved selectivity and stability under specific reaction conditions.

Research in this area will focus on designing and synthesizing novel heterogeneous catalysts tailored for the selective oxidation of primary alcohols like 4-methylpentan-1-ol. Promising candidates include mixed metal oxides, particularly those derived from hydrotalcite precursors, which have shown effectiveness in other alcohol conversion reactions. mdpi.com For instance, Mg/Al mixed oxides have demonstrated high selectivity in the conversion of bioethanol. mdpi.com The properties of these catalysts, such as their acid-base character and the nature of their active sites, can be fine-tuned by adjusting their composition and preparation methods.

Another promising class of materials includes metals supported on high-surface-area materials like activated carbon, zeolites, or mesoporous silica (B1680970). The goal is to develop a catalyst that can activate the alcohol's C-H bond under milder conditions than traditionally required, leading to a more energy-efficient and selective process.

Table 2: Comparison of Potential Heterogeneous Catalyst Systems

| Catalyst Type | Potential Advantages | Research Focus |

| Mixed Metal Oxides (e.g., Mg/Al) | Tunable acid-base properties, thermal stability, cost-effectiveness. mdpi.com | Optimizing metal ratios and calcination temperatures for selectivity towards aldehyde or carboxylic acid. |

| Supported Noble Metals (e.g., Au, Pd) | High activity at low temperatures. | Improving catalyst stability, preventing metal leaching, and reducing cost. |

| Transition Metal Carbides/Nitrides | High stability in harsh conditions, unique electronic properties. | Understanding the nature of the active sites and reaction mechanisms. |

Exploration of Alternative, Greener Oxidants for Alcohol Transformations

While effective, nitric acid is a strong, corrosive oxidant that can lead to the formation of hazardous nitrogen oxide byproducts. A major thrust of future research is the replacement of such traditional oxidants with "greener" alternatives. The ideal green oxidant is inexpensive, non-toxic, and generates benign byproducts, with water being the most desirable.

Molecular oxygen (O₂) from the air is the ultimate green oxidant, but its direct reaction with alcohols is often slow and unselective. Therefore, research is intensely focused on developing catalytic systems that can activate O₂ under mild conditions. Similarly, hydrogen peroxide (H₂O₂) is a highly attractive alternative, as its only byproduct is water. The hydroboration-oxidation reaction, for example, utilizes hydrogen peroxide for the oxidation step to produce alcohols from alkenes in excellent yield. ncert.nic.in Adapting such principles to the direct oxidation of alcohols like 4-methylpentan-1-ol is a key research goal.

The challenge lies in developing robust catalysts that can perform the oxidation selectively using these greener oxidants without being deactivated over time. This interdisciplinary effort combines principles of catalysis, inorganic chemistry, and chemical engineering to design integrated reaction systems that are both efficient and environmentally benign. researchgate.net

Advanced Materials Synthesis Utilizing Selective Alcohol Oxidation Products

The controlled oxidation of 4-methylpentan-1-ol yields valuable chemical intermediates: 4-methylpentanal (the aldehyde) and 4-methylpentanoic acid (the carboxylic acid). These products can serve as monomers or key building blocks in the synthesis of advanced materials.

Polymers: 4-methylpentanoic acid can be used to synthesize novel polyesters or polyamides. By incorporating its branched alkyl structure into the polymer backbone, researchers can tune the material's physical properties, such as its crystallinity, melting point, and flexibility. These tailored polymers could find applications in specialty plastics, fibers, or biodegradable materials.

Functional Nanoparticles: The alcohol itself, or its derivatives, can be used in the creation of functional materials. For example, polyisohexylcyanoacrylate (PIHCA) nanoparticles, which incorporate the isohexyl structure of 4-methylpentan-1-ol, have been investigated for drug delivery applications. ebi.ac.uk The specific chemical properties imparted by the 4-methylpentyl group can influence the nanoparticle's stability, drug-loading capacity, and interaction with biological systems. ebi.ac.uk

Future research will explore the direct polymerization of these oxidation products and their incorporation into copolymers to create materials with precisely engineered properties for applications ranging from biomedical devices to high-performance coatings.

Q & A

Q. What are the standard synthetic routes for 4-Methylpentan-1-ol in laboratory settings?

4-Methylpentan-1-ol can be synthesized via two primary methods:

- Reduction of 4-Methylpentanoyl Chloride : Using lithium aluminum hydride (LiAlH₄) in anhydrous conditions, 4-methylpentanoyl chloride is reduced to 4-Methylpentan-1-ol with a 94% yield. This reaction proceeds through a two-step mechanism involving intermediate aldehyde formation .

- Hydration of 4-Methylpent-1-ene : Acid-catalyzed hydration of 4-methylpent-1-ene (e.g., using sulfuric acid) generates the alcohol via anti-Markovnikov addition. Reaction conditions (temperature, catalyst concentration) must be optimized to minimize side products .

Q. How is nitric acid produced industrially, and what are its key handling considerations?

- Production : The Ostwald process is the industrial standard, involving:

- Handling : Due to its oxidizing nature and photosensitivity, nitric acid must be stored in dark, corrosion-resistant containers. Dilute solutions (<68%) are less volatile but still require ventilation to avoid NOx fume accumulation .

Advanced Questions

Q. How can spectroscopic techniques differentiate between oxidation products of 4-Methylpentan-1-ol?

Oxidation with Jones reagent (CrO₃/H₂SO₄) yields either pentanal (aldehyde) or pentanoic acid (carboxylic acid). Key spectral distinctions include:

- IR Spectroscopy :

- Aldehyde: Strong C=O stretch at ~1720 cm⁻¹ and C-H (aldehyde) stretch at ~2820–2720 cm⁻¹.

- Carboxylic Acid: Broad O-H stretch (2500–3300 cm⁻¹) and C=O stretch at ~1700 cm⁻¹.

- ¹H NMR :

- Aldehyde: Singlet at δ 9.7–10.0 ppm for the aldehyde proton.

- Carboxylic Acid: No aldehyde proton; exchangeable O-H proton (δ 10–12 ppm, often broad) .

Q. What experimental factors influence nitric acid’s viscosity and reactivity in nitration reactions?

- Viscosity : Temperature and concentration significantly affect viscosity. For example:

- Reactivity : Higher concentrations (>86%, fuming HNO₃) enhance nitration efficiency but require strict temperature control (<30°C) to prevent runaway reactions. Solvent choice (e.g., H₂SO₄ as a dehydrating agent) can modulate reactivity .

Q. How do contradictions in oxidation data for 4-Methylpentan-1-ol inform reaction optimization?

Partial oxidation (e.g., with PCC) yields pentanal, while strong oxidizing agents (KMnO₄, CrO₃) favor pentanoic acid. Contradictions in product ratios arise from:

- Catalyst Loading : Excess CrO₃ promotes over-oxidation to the acid.

- Reaction Time : Prolonged heating shifts equilibrium toward the carboxylic acid.

- Workup : Immediate quenching (e.g., with NaHSO₃) preserves the aldehyde .

Q. What challenges arise in modeling nitric acid’s role in NOx absorption systems?

Mathematical models (e.g., dual-membrane theory) for NOx absorption in packed columns must account for:

- Mass Transfer Coefficients : Influenced by nitric acid concentration (3–30%) and gas-phase pressure.

- Temperature Gradients : Exothermic absorption requires cooling to maintain efficiency.

- Phase Separation : Aerosol-phase HNO₃ complicates quantification, necessitating pre-treatment filters .

Methodological Notes

- Internal Standards in GC Analysis : 4-Methylpentan-1-ol is used as an internal standard for volatile compound quantification. Matrix effects are mitigated by comparing analyte/internal standard response ratios .

- Safety Protocols : Nitric acid reactions require fume hoods, PPE, and emergency neutralization kits (e.g., NaHCO₃ for spills) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.